Product packaging for 4-(4-Nitro-1H-pyrazol-1-yl)piperidine(Cat. No.:CAS No. 1211589-62-6)

4-(4-Nitro-1H-pyrazol-1-yl)piperidine

Cat. No.: B3046219
CAS No.: 1211589-62-6
M. Wt: 196.21
InChI Key: NGFBJMZEUWOGNH-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Piperidine (B6355638) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The foundational components of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine, the pyrazole and piperidine rings, are considered "privileged scaffolds" in the realms of medicinal chemistry and chemical biology. researchgate.net These structural motifs are frequently incorporated into the design of new therapeutic agents due to their proven ability to interact with a wide array of biological targets.

Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous pharmaceuticals. globalresearchonline.netmdpi.com Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govnih.gov The metabolic stability of the pyrazole nucleus is a key factor in its frequent use in drug design. nih.gov The presence of this scaffold in several FDA-approved drugs such as Celecoxib (B62257) (anti-inflammatory), Sildenafil (for erectile dysfunction), and Crizotinib (an anticancer agent) underscores its therapeutic importance. researchgate.netresearchgate.net The pyrazole core's amphoteric nature allows for the straightforward introduction of various functional groups, making it a versatile building block for creating diverse chemical libraries for drug discovery. researchgate.net

Piperidine , a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in natural products (alkaloids) and synthetic pharmaceuticals. ijnrd.org Its saturated, flexible chair-like conformation allows it to act as a versatile scaffold for positioning substituents in precise three-dimensional orientations, which is crucial for effective binding to biological receptors. Piperidine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-diabetic, antimicrobial, and analgesic activities. ijnrd.org

The combination of these two potent scaffolds into a single molecule offers the potential for novel biological activities, leveraging the distinct properties of each ring system.

Overview of this compound within the Broader Field of Heterocyclic Compound Research

Heterocyclic compounds, which constitute more than half of all known organic compounds, are of immense importance in biology and industry. researchgate.net Within this vast field, nitrogen-containing heterocycles are a major focus of research due to their widespread occurrence in natural products and their diverse biological functions. ias.ac.in

This compound is a specific example of a hybrid heterocyclic compound, integrating the aromatic, electron-deficient pyrazole ring with the non-aromatic, saturated piperidine ring. The key structural features of this compound are the C-N bond linking the piperidine nitrogen to a pyrazole nitrogen and the presence of a nitro (-NO₂) group at the 4-position of the pyrazole ring.

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrazole ring. vulcanchem.com This electronic modification can enhance the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds, which are critical for binding to biological targets. vulcanchem.com Research into such hybrid structures is driven by the goal of discovering new chemical entities with unique properties that arise from the synergistic combination of different heterocyclic systems.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Data
Core Structure Piperidine ring linked to a 4-nitro-substituted pyrazole ring. vulcanchem.com
Molecular Formula C₈H₁₁N₄O₂
Key Bond Distances N1–N2 (pyrazole): 1.345–1.410 ÅC6–N1 (piperidine): 1.342–1.376 Å vulcanchem.com
Infrared (IR) Spectroscopy Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretching) and 1350 cm⁻¹ (symmetric NO₂ stretching). vulcanchem.com
Nuclear Magnetic Resonance (NMR) The nitro group deshields adjacent protons, causing downfield shifts (e.g., pyrazole H-3 at δ 8.5–9.0 ppm). vulcanchem.com

| Synthesis Method | Typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-nitro-1H-pyrazole and piperidine. vulcanchem.com |

Historical Context of Related Pyrazole-Piperidine Derivatives in Academic Literature

The exploration of pyrazole-piperidine derivatives is not a new endeavor in chemical research. The synthesis of molecules containing both moieties has been a subject of interest for developing compounds with novel biological activities. The first synthesis of a pyrazole derivative was reported by Knorr in 1883. researchgate.net Since then, countless derivatives have been created and studied. mdpi.comekb.eg

A notable example of a closely related and highly significant compound is 4-(4-Iodo-1H-pyrazol-1-yl)piperidine . This compound serves as a crucial building block, or key intermediate, in the multi-step synthesis of Crizotinib, an important anticancer drug. researchgate.net The development of robust and scalable synthetic routes to this iodo-derivative highlights the industrial and academic importance of the pyrazole-piperidine scaffold. researchgate.net The synthesis often involves steps such as the nucleophilic aromatic substitution of a pyridine (B92270) derivative with pyrazole, followed by the hydrogenation of the pyridine ring to piperidine, and subsequent halogenation of the pyrazole ring. researchgate.net

The extensive research into derivatives like the iodo- and nitro-substituted versions of pyrazolyl-piperidine demonstrates the strategic value of this chemical framework in the ongoing search for new and effective therapeutic agents.

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 915392-41-9 C₈H₁₁N₄O₂
Piperidine 110-89-4 C₅H₁₁N
Pyrazole 288-13-1 C₃H₄N₂
Celecoxib 169590-42-5 C₁₇H₁₄F₃N₃O₂S
Sildenafil 139755-83-2 C₂₂H₃₀N₆O₄S
Crizotinib 877399-52-5 C₂₁H₂₂Cl₂FN₅O
4-(4-Iodo-1H-pyrazol-1-yl)piperidine 1229457-94-6 C₈H₁₂IN₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O2 B3046219 4-(4-Nitro-1H-pyrazol-1-yl)piperidine CAS No. 1211589-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFBJMZEUWOGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287130
Record name 4-(4-Nitro-1H-pyrazol-1-yl)piperidine
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Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-62-6
Record name 4-(4-Nitro-1H-pyrazol-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211589-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitro-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Nitro 1h Pyrazol 1 Yl Piperidine

Established Synthetic Pathways for 4-(4-Nitro-1H-pyrazol-1-yl)piperidine and Related Analogues

The construction of the pyrazolyl-piperidine scaffold is achieved through several established synthetic strategies. These pathways are designed to be robust and scalable, allowing for the production of significant quantities of the desired compounds. Key methods include nucleophilic aromatic substitution to form the crucial C-N bond between the heterocyclic rings and hydrogenation to form the saturated piperidine (B6355638) ring from an aromatic precursor.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forging the bond between the pyrazole (B372694) and piperidine moieties. In a common approach, the nitrogen of a pyrazole ring acts as a nucleophile, displacing a leaving group on an aromatic pyridine (B92270) ring. researchgate.net For instance, the synthesis can commence with the reaction of pyrazole with 4-chloropyridine (B1293800). This process requires optimization to ensure successful scale-up for producing multi-kilogram quantities of the resulting 4-(1H-pyrazol-1-yl)pyridine intermediate. researchgate.net

The reactivity in SNAr reactions involving pyridinium (B92312) ions can be influenced by the leaving group. While a typical "element effect" in SNAr reactions shows fluorine to be the most reactive leaving group (F > Cl ≈ Br > I), reactions of substituted N-methylpyridinium compounds with piperidine in methanol (B129727) exhibit a different order, with cyano groups leading to higher reactivity (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I). nih.gov The mechanism for these reactions is second-order in piperidine, suggesting a rate-determining step that involves deprotonation of the addition intermediate. nih.gov

Reaction Step Reactants Key Conditions Product Significance
C-N Bond FormationPyrazole, 4-ChloropyridineNucleophilic Aromatic Substitution (SNAr)4-(1H-pyrazol-1-yl)pyridineEstablishes the core pyrazolyl-pyridine linkage. researchgate.net

While some syntheses build the piperidine ring from acyclic precursors, a more common and efficient strategy for this class of compounds involves the reduction of a pre-formed pyridine ring. After the pyrazole and pyridine rings are linked via nucleophilic substitution, the resulting 4-(1H-pyrazol-1-yl)pyridine intermediate undergoes hydrogenation to convert the aromatic pyridine moiety into the saturated piperidine ring. researchgate.net

This transformation is a critical step and is typically achieved through catalytic hydrogenation. researchgate.net Various catalysts, including rhodium, palladium, and iridium complexes, are effective for pyridine hydrogenation. nih.govacs.org The choice of catalyst and reaction conditions, such as hydrogen pressure and solvent, is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule. nih.govmdpi.com This reduction step is a key part of multi-step sequences that have been successfully scaled for industrial production. researchgate.net

Reaction Step Substrate Transformation Key Reagents/Catalysts Product
Pyridine Reduction4-(1H-pyrazol-1-yl)pyridineHydrogenationH₂, Metal Catalyst (e.g., Pd, Rh)4-(1H-pyrazol-1-yl)piperidine

The industrial production of this compound analogues, such as the key intermediate 4-(4-iodo-1H-pyrazol-1-yl)piperidine, relies on robust, multi-step synthetic sequences that have been optimized for safety, efficiency, and scalability. researchgate.net A well-documented, three-step synthesis has been successfully employed to deliver multi-kilogram quantities of this intermediate. researchgate.net

The sequence involves:

Nucleophilic Aromatic Substitution: Reaction of 4-chloropyridine with pyrazole.

Hydrogenation: Reduction of the pyridine moiety to a piperidine ring.

Iodination: Introduction of an iodine atom at the 4-position of the pyrazole ring. researchgate.net

Each of these steps required significant optimization to ensure success on a large scale. researchgate.net For example, in related syntheses, the choice of solvent and base for substitution reactions, the catalyst loading and hydrogen pressure for hydrogenation, and the specific iodinating agent and conditions are all critical parameters that must be controlled to maximize yield and purity while minimizing byproducts and ensuring a safe process. researchgate.netresearchgate.net

Precursors and Key Intermediates in the Synthesis of this compound Derivatives

The synthesis of complex this compound derivatives often proceeds through versatile and highly functionalized intermediates. These precursors are designed to allow for the late-stage introduction of various substituents, providing flexibility in analogue design. Key intermediates include halogenated pyrazolyl-piperidines and boronic ester derivatives, which are amenable to a wide range of cross-coupling reactions.

Utility: The primary utility of 4-(4-iodo-1H-pyrazol-1-yl)piperidine lies in its function as a versatile building block in medicinal chemistry. The iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.netresearchgate.net This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkynyl groups at the 4-position of the pyrazole ring, making it an indispensable precursor for synthesizing targeted therapies. researchgate.net

Intermediate CAS Number Molecular Formula Key Synthetic Steps Primary Application
4-(4-Iodo-1H-pyrazol-1-yl)piperidine1229457-94-6C₈H₁₂IN₃1. Nucleophilic Substitution 2. Hydrogenation 3. Iodination researchgate.netPrecursor for cross-coupling reactions in pharmaceutical synthesis.

Preparation: This boronic ester intermediate is another crucial component in the synthesis of pyrazolyl-piperidine derivatives. atlantis-press.comnih.gov A reported synthesis starts from tert-butyl-4-hydroxypiperidine-1-carboxylate and proceeds through three steps to afford the final product with a total yield of 49.9%. researchgate.netatlantis-press.com The synthesis involves the initial conversion of the hydroxyl group to a suitable leaving group, followed by substitution with a pyrazole moiety, and finally, a borylation reaction (such as a Miyaura borylation) on a pre-halogenated pyrazole ring to install the pinacol (B44631) boronate ester. The tert-butyl carbamate (B1207046) (Boc) group serves as a protecting group for the piperidine nitrogen. researchgate.net

Application: The primary application of this compound is as a key building block in drug development, particularly for Suzuki-Miyaura cross-coupling reactions. researchgate.netchemimpex.com The boronic ester allows for the coupling of the pyrazolyl-piperidine core with various aryl or heteroaryl halides. researchgate.net The presence of the Boc protecting group allows for controlled reactions at other sites of the molecule before its removal in a final deprotection step. This intermediate is widely used in chemical biology and materials science research. chemimpex.com

Intermediate CAS Number Molecular Formula Reported Overall Yield Key Application
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-74-1C₁₉H₃₂BN₃O₄49.9% researchgate.netatlantis-press.comSuzuki-Miyaura cross-coupling reactions. researchgate.netchemimpex.com

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound core offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization strategies primarily target the secondary amine of the piperidine ring and the versatile chemistry of the nitropyrazole moiety.

The secondary amine of the piperidine ring in this compound is a key handle for introducing a wide array of functional groups through various chemical reactions. These modifications are crucial for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and basicity, which in turn can influence its biological activity.

N-Alkylation and N-Arylation:

The nucleophilic nature of the piperidine nitrogen facilitates its reaction with a variety of electrophiles. N-alkylation can be achieved using alkyl halides, tosylates, or mesylates in the presence of a base to neutralize the generated acid. numberanalytics.com N-arylation, a cornerstone of modern medicinal chemistry, is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides. researchgate.netnih.gov Copper-catalyzed N-arylation has also emerged as a powerful tool for this transformation. researchgate.net

Acylation and Sulfonylation:

Amides and sulfonamides are prevalent functionalities in drug candidates. The piperidine nitrogen of the scaffold can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. nih.gov These reactions introduce hydrogen bond acceptors and donors, which can significantly impact target binding.

Reaction TypeReagents and ConditionsFunctional Group Introduced
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)Alkyl group
N-ArylationAryl halide, Palladium or Copper catalyst, Base, SolventAryl group
AcylationAcyl chloride or Carboxylic acid with coupling agent, BaseAcyl group
SulfonylationSulfonyl chloride, Base (e.g., Pyridine), SolventSulfonyl group

This table provides a general overview of common derivatization reactions at the piperidine moiety.

The 4-nitropyrazole ring presents a unique chemical landscape for further functionalization. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring and also serves as a synthetic handle for various transformations.

Reduction of the Nitro Group:

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a plethora of subsequent derivatization possibilities. This conversion can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate/Pd-C). wikipedia.orgjsynthchem.com The resulting 4-aminopyrazole derivative can then be further modified through acylation, sulfonylation, or diazotization reactions.

Nucleophilic Aromatic Substitution (SNAr):

The nitro group in 3,4-dinitropyrazoles can be displaced by various nucleophiles, with substitution occurring regioselectively at the 3-position. researchgate.net This reactivity allows for the introduction of a range of substituents, including alkoxy, thio, and amino groups. While direct nucleophilic substitution on 4-nitropyrazole itself is less common, the principle highlights the potential for activating the pyrazole ring for such transformations. acs.orglibretexts.org

Diazotization of the Amino Group:

The amino group, obtained from the reduction of the nitro group, can be converted to a diazonium salt upon treatment with nitrous acid. researchgate.netsci-hub.se These diazonium salts are versatile intermediates that can undergo a variety of reactions, including Sandmeyer-type reactions to introduce halides, cyano, and hydroxyl groups, as well as azo coupling reactions to form azo dyes. organic-chemistry.org

Reaction TypeReagents and ConditionsResulting Functional Group
Nitro Group ReductionH2, Pd/C or SnCl2, HClAmino group
Nucleophilic SubstitutionNucleophile (e.g., RO-, RS-, R2NH), SolventVaries (e.g., OR, SR, NR2)
DiazotizationNaNO2, HClDiazonium salt

This table summarizes key chemical modifications targeting the pyrazole moiety and its nitro substituent.

The development of compound libraries based on the this compound scaffold is a key strategy for identifying new bioactive molecules. Combinatorial chemistry and parallel synthesis are powerful approaches to rapidly generate a large number of diverse analogues. nih.gov

These library synthesis efforts often employ a scaffold-based approach, where the core this compound structure is first synthesized and then elaborated in a parallel fashion. nih.gov For instance, the piperidine nitrogen can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides) in a multi-well plate format. Similarly, after reduction of the nitro group, the resulting amino functionality can be acylated or sulfonylated with a library of reagents. nih.gov

Flow chemistry has also emerged as a valuable technology for library synthesis, offering advantages in terms of reaction control, safety, and automation. nih.gov

Catalytic Methodologies in the Synthesis of Pyrazolylpiperidine Scaffolds

Catalytic methods play a pivotal role in the efficient and selective synthesis of pyrazolylpiperidine scaffolds. Transition metal catalysts, in particular, have enabled the development of novel and powerful bond-forming reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-N and C-C bond formation. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of pyrazoles with piperidine derivatives (or vice versa). nih.govdntb.gov.uapolyu.edu.hkrsc.org Palladium-catalyzed C-H activation/arylation reactions have also been developed to functionalize the pyrazole ring. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-based methods for C-N bond formation. organic-chemistry.orgresearchgate.netdntb.gov.uarsc.org The Ullmann condensation, a classical copper-catalyzed N-arylation reaction, can be employed for the synthesis of pyrazolylpiperidines. Modern advancements have led to the development of more efficient copper catalytic systems that operate under milder conditions.

Rhodium- and Gold-Catalyzed Reactions:

Rhodium and gold catalysts have also found application in the synthesis of pyrazole-containing heterocycles. researchgate.netnih.govresearchgate.netnih.govsemanticscholar.org For instance, rhodium-catalyzed C-H functionalization and annulation reactions can be used to construct complex spiropyrazolone systems. nih.govresearchgate.net Gold catalysts have been shown to mediate the formation of pyrazoline derivatives through cycloaddition reactions. nih.govepfl.chnih.govscispace.comresearchgate.net While not yet extensively applied to the direct synthesis of this compound, these methodologies hold promise for the development of novel synthetic routes to this and related scaffolds.

CatalystReaction TypeApplication in Pyrazolylpiperidine Synthesis
PalladiumCross-coupling (e.g., Buchwald-Hartwig), C-H ActivationFormation of the C-N bond between the pyrazole and piperidine rings.
CopperCross-coupling (e.g., Ullmann Condensation)An alternative to palladium for C-N bond formation.
RhodiumC-H Functionalization, AnnulationSynthesis of complex pyrazole-containing scaffolds.
GoldCycloaddition, HydroaminationFormation of pyrazole and pyrazoline rings.

This table highlights the application of various transition metal catalysts in the synthesis of pyrazolylpiperidine scaffolds.

Structure Activity Relationship Sar Studies of 4 4 Nitro 1h Pyrazol 1 Yl Piperidine Analogues

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Efficacy

The pyrazole ring is a five-membered aromatic heterocycle with distinct positions (C3, C4, and C5) available for substitution, each offering a vector for chemical modification that can significantly influence biological activity. The electronic and steric properties of substituents on this ring can modulate the molecule's interaction with its biological target.

Research into analogues of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine, particularly in the context of kinase inhibition, has demonstrated that the nature of the substituent at the C4 position of the pyrazole ring is a critical determinant of potency. A comparative analysis of C4-substituted analogues targeting Janus kinase 2 (JAK2) reveals a clear trend. The parent compound, with a nitro (-NO₂) group at the C4 position, exhibits potent inhibitory activity. Replacing this electron-withdrawing group with a weakly electron-donating methyl (-CH₃) group or an electron-withdrawing but less potent hydrogen bond acceptor like chlorine (-Cl) leads to a marked decrease in efficacy. vulcanchem.com

The nitro derivative shows superior inhibitory potency, which is attributed to strong electron-withdrawing effects and an enhanced ability to form strong binding interactions, likely hydrogen bonds, within the ATP-binding pocket of the kinase. vulcanchem.com While the C3 and C5 positions of the pyrazole ring are also viable points for modification, electrophilic substitution on the 4-nitropyrazole core is directed towards these positions. vulcanchem.com For instance, bromination can yield 3,5-dibromo derivatives, creating new avenues for SAR exploration. vulcanchem.com In broader studies of pyrazole-containing kinase inhibitors, substitutions at the C3 and C5 positions with aryl or alkyl groups are common strategies to explore hydrophobic pockets within the target enzyme and improve selectivity. nih.govnih.gov

Table 1: Impact of C4-Substituent on Pyrazole Ring on JAK2 Inhibition vulcanchem.com
CompoundC4-Substituent (R)Bioactivity (IC₅₀ against JAK2)
This compound-NO₂0.8 µM
4-(4-Chloro-1H-pyrazol-1-yl)piperidine-Cl3.4 µM
4-(4-Methyl-1H-pyrazol-1-yl)piperidine-CH₃5.2 µM

Role of Substitutions on the Piperidine (B6355638) Ring in Modulating Biological Activity

The piperidine ring in the this compound scaffold primarily functions as a non-planar, three-dimensional linker connecting the pyrazole core to other parts of a larger molecule or, in its unsubstituted form, presenting a basic nitrogen atom. Modifications to this ring can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its ability to form key interactions with a biological target.

The secondary amine of the piperidine ring is a common site for derivatization. N-acylation or N-alkylation can introduce a wide variety of functional groups that can extend into new binding regions of a target protein. For example, in the development of antimicrobial agents, N-acylated piperidines have been synthesized to probe the catalytic domain of enzymes like S. aureus FabI. nih.gov This strategy is also prevalent in the design of kinase inhibitors, where appending larger groups to the piperidine nitrogen can enhance potency and selectivity.

Substitutions on the carbon atoms of the piperidine ring can also influence activity. These modifications can introduce new chiral centers, affecting the stereochemistry of the molecule and its fit within a chiral binding pocket. Furthermore, substituents can alter the preferred conformation of the piperidine ring, thereby changing the spatial orientation of the pyrazole ring and any appended N-substituent. ajchem-a.comnih.gov

Influence of the Nitro Group and its Position on the Biological Profile

The nitro group at the C4 position of the pyrazole ring exerts a profound influence on the biological profile of this compound. Its strong electron-withdrawing nature significantly reduces the electron density of the pyrazole ring, which can enhance electrophilic reactivity at other positions and modulate the pKa of the ring's nitrogen atoms. vulcanchem.com

In the context of kinase inhibition, the nitro group's role extends beyond simple electronics. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This feature allows the molecule to form strong, directional hydrogen bonds with amino acid residues in the hinge region or other key areas of an ATP-binding site, leading to potent inhibition. vulcanchem.com As shown in Table 1, the 4-nitro analogue is approximately 4-fold more potent against JAK2 than the 4-chloro analogue and over 6-fold more potent than the 4-methyl analogue, highlighting the critical contribution of the nitro group to target engagement. vulcanchem.com

The position of the nitro group is also paramount. While substitutions can occur at other positions, the C4-position places the substituent directly opposite the point of attachment to the piperidine linker. In many pyrazole-based inhibitors, this position is crucial for interacting with the solvent-exposed region of a binding site or for forming specific interactions that dictate selectivity. Studies on other classes of molecules, such as nitrofuran-containing pyrazoles, have also shown that the presence and position of a nitro group are critical for potent antibacterial and antifungal activity. nih.gov

Conformational Analysis and its Implications for Structure-Activity Relationships

This chair conformation orients the pyrazole moiety in an equatorial position to avoid unfavorable steric interactions. The specific orientation of the pyrazole ring relative to the piperidine ring dictates how the substituents on both rings are presented to the biological target. Computational and crystallographic studies on related bioactive pyrazole-containing molecules have shown that even subtle changes in substitution can lead to different preferred conformations, which in turn affects molecular packing and intermolecular interactions. mdpi.com

The relative orientation of the two rings is a key determinant for activity. For a molecule to bind effectively to a target like a kinase, the pyrazole ring and its substituents (such as the C4-nitro group) must be positioned correctly to engage with specific amino acid residues in the binding pocket. The piperidine ring acts as a rigid scaffold that enforces this specific spatial arrangement. Therefore, any modification to either ring that alters this conformation can have a significant impact on the structure-activity relationship, either by improving or diminishing the binding affinity. researchgate.net

Computational Chemistry and Molecular Modeling of 4 4 Nitro 1h Pyrazol 1 Yl Piperidine

Molecular Docking Simulations for Putative Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying putative biological targets by simulating the interaction between a ligand, such as 4-(4-Nitro-1H-pyrazol-1-yl)piperidine, and a variety of macromolecular targets, typically proteins. The pyrazole (B372694) scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, often targeting protein kinases and other enzymes.

Given the prevalence of the pyrazole core in kinase inhibitors, molecular docking studies for this compound would logically prioritize various kinases. Docking simulations of analogous pyrazole derivatives have shown potential interactions with targets like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A kinase, which are crucial in cell cycle regulation and angiogenesis. nih.govresearchgate.net For example, studies on similar pyrazole-containing molecules have revealed binding energies indicating strong affinity for these kinase targets. nih.gov Other potential targets, based on the activities of related heterocyclic compounds, include Dipeptidyl Peptidase-IV (DPP-IV) and Cyclooxygenase-2 (COX-2). chemmethod.comresearchgate.net

In a typical docking simulation, the nitro group of the pyrazole ring is anticipated to form hydrogen bonds or strong electrostatic interactions with amino acid residues in the active site of a target protein, while the piperidine (B6355638) ring can engage in hydrophobic or van der Waals interactions. The results from such simulations are often ranked by a scoring function, which estimates the binding affinity (often expressed in kcal/mol). Lower binding energy values suggest a more stable ligand-protein complex.

Putative Target ClassExample Protein TargetPDB IDBinding Energy of Analogue (kcal/mol)
Tyrosine KinaseVEGFR-22QU5-10.09
Serine/Threonine KinaseCDK22VTO-10.35
Serine/Threonine KinaseAurora A2W1G-8.57
PeptidaseDPP-IV3WQH-9.6

This table presents representative binding energies for various pyrazole analogues against known protein targets to illustrate the potential inhibitory profile for this compound. Data sourced from studies on analogous compounds. nih.govchemmethod.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. researchgate.net For this compound, these calculations can elucidate its three-dimensional structure, charge distribution, and molecular orbital energies, which are fundamental to its reactivity and interaction with biological targets.

The presence of a nitro (-NO₂) group, a strong electron-withdrawing group, significantly influences the electronic structure of the pyrazole ring. vulcanchem.comnih.gov This effect lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.net DFT calculations on similar nitro-pyrazole compounds have shown that the nitro substitution can tune the HOMO-LUMO gap. nih.govrsc.org

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the nitro group would be expected to be a region of strong negative potential, making them likely hydrogen bond acceptors in interactions with protein targets. nih.gov

Compound TypeMethodCalculated HOMO (eV)Calculated LUMO (eV)HOMO-LUMO Gap (eV)
Nitrophenyl-pyrazoline derivativeDFT/B3LYP-6.59-2.933.66
Disubstituted 4-nitro-pyrazol-1-yl ligandDFT--3.54
4-(4,5-dihydro-pyrazol-yl)phenyl derivativeDFT/B3LYP-5.7-1.74.0

This table shows examples of calculated electronic properties for structurally related pyrazole compounds, providing an expected range for the electronic parameters of this compound. Data sourced from literature. researchgate.netnih.govrsc.org

Application of Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design are cornerstone strategies in medicinal chemistry that can be applied to optimize this compound as a lead compound.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on analyzing a set of molecules known to be active against the target. By synthesizing and testing a series of analogues of this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. nih.gov A QSAR model would mathematically correlate changes in molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with observed biological activity, providing a predictive tool to design more potent compounds. Pharmacophore modeling, another LBDD technique, would identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity.

Structure-Based Drug Design (SBDD) leverages the known 3D structure of the target protein, often obtained from X-ray crystallography or NMR. nih.gov Using the docking poses generated in simulations (as described in section 5.1), medicinal chemists can rationally design modifications to this compound to enhance its binding affinity and selectivity. For instance, if a docking pose reveals an unfilled hydrophobic pocket near the piperidine ring, the ring could be substituted with a bulkier group to improve van der Waals contacts. This iterative process of computational modeling, chemical synthesis, and biological testing is a powerful method for lead optimization, as demonstrated in the development of pyrazole-based CDK inhibitors like AT7519. researchgate.net

Computational Prediction of Biological Activity

Beyond identifying specific targets, computational tools can predict a compound's broader biological activity spectrum and its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Software programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict its likely biological activities based on a vast database of known active compounds. ijprajournal.com For this compound, such a prediction might suggest activities like kinase inhibition, anti-inflammatory effects, or antimicrobial properties, consistent with the known pharmacology of the pyrazole class.

In silico ADMET prediction is crucial for early-stage drug discovery, as it helps to identify compounds with poor drug-like properties before committing resources to their synthesis and testing. nih.govresearchgate.net Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities. A compound like this compound would be evaluated against criteria like Lipinski's Rule of Five to assess its potential for oral administration.

ADMET PropertyPredicted Value / AssessmentSignificance
Absorption
Molecular Weight~196 g/mol Complies with Lipinski's Rule (<500)
LogP~1.2-1.5Optimal range for solubility and permeability
H-Bond Donors0Complies with Lipinski's Rule (≤5)
H-Bond Acceptors4 (N atoms, O atoms)Complies with Lipinski's Rule (≤10)
Distribution
Blood-Brain BarrierPredicted to be non-penetrantMay reduce CNS side effects
Metabolism
CYP450 InhibitionPossible inhibitor of certain isoformsPotential for drug-drug interactions
Toxicity
hERG InhibitionLow probabilityLow risk of cardiotoxicity
Mutagenicity (AMES)Low to moderate probabilityNitroaromatic group can be a structural alert

This table provides an illustrative, hypothetical ADMET profile for this compound based on general properties of similar chemical structures. Actual values would require specific software predictions.

Applications in Chemical Biology and Drug Discovery

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. researchgate.net The 4-(4-Nitro-1H-pyrazol-1-yl)piperidine structure embodies this concept by combining two well-established privileged fragments: the pyrazole (B372694) and the piperidine (B6355638) rings. nih.govnih.govnih.govencyclopedia.pub

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov This moiety is a cornerstone in a multitude of FDA-approved drugs, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. nih.govmdpi.com Its presence is noted in blockbuster drugs such as the anti-inflammatory celecoxib (B62257), the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, highlighting its versatility across different therapeutic areas. nih.govnih.gov The pyrazole nucleus is considered a bioisostere for other functional groups, allowing chemists to modulate a molecule's physicochemical properties while retaining biological activity. nih.gov

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals. nih.govijnrd.org Its three-dimensional, non-planar structure is ideal for interacting with the complex binding sites of proteins. nih.gov The basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, which can enhance water solubility and facilitate salt formation—a critical aspect of drug formulation. ijnrd.org Piperidine moieties are integral to a wide array of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub

The combination of these two scaffolds results in a structure with significant potential. The nitro group at the 4-position of the pyrazole ring further enhances its utility. As a strong electron-withdrawing group, the nitro moiety can modulate the electronic properties of the pyrazole ring and participate in potent hydrogen bonding interactions with biological targets, a feature often exploited in the design of kinase inhibitors.

Utility as a Versatile Building Block for the Synthesis of Complex Organic Molecules

The structure of this compound offers multiple reaction sites, making it a valuable and versatile building block in synthetic organic chemistry. Chemists can leverage these reactive handles to construct a library of more complex derivatives for screening and development.

Key synthetic handles include:

The Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized through reactions such as acylation, alkylation, arylation, and reductive amination. This allows for the introduction of a wide variety of substituents to explore the chemical space around the core scaffold.

The Nitro Group: The nitro group is a versatile functional group that can undergo several transformations. Most notably, it can be reduced to an amino group. This resulting aniline-like amine on the pyrazole ring opens up a new set of possible reactions, such as amide bond formation or diazotization, allowing for the further elaboration of the molecule.

The Pyrazole Ring: While aromatic, the pyrazole ring itself can undergo certain substitution reactions, although this is often more challenging than modifying the other functional groups.

The strategic importance of the pyrazole-piperidine linkage is exemplified in the synthesis of complex pharmaceutical agents. For instance, the related compound 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in cancer therapy. researchgate.net This underscores how the pyrazole-piperidine core serves as a robust platform for constructing highly functionalized and biologically active molecules. nih.gov

Development of Lead Compounds and Pre-clinical Candidates Derived from the this compound Structure

The this compound scaffold has served as a starting point for the discovery of lead compounds targeting various diseases. By systematically modifying the core structure, researchers have developed derivatives with promising biological activities. frontiersin.org The pyrazole moiety is a key component in numerous kinase inhibitors, and the piperidine portion often serves to improve pharmacokinetic properties or provide additional binding interactions. nih.govnih.govencyclopedia.pub

The development of derivatives often follows a structure-activity relationship (SAR) approach, where changes to the molecule's structure are correlated with changes in its biological potency and selectivity. nih.gov For example, modifications at the piperidine nitrogen have been shown to significantly impact the target affinity and cellular activity of various inhibitors. The strategic placement of the nitro group can also be crucial for activity against specific targets.

Table 1: Biological Activities of Selected Pyrazole-Piperidine Derivatives
Derivative ClassTherapeutic TargetReported ActivityReference
Aniline-derived pyrazolesBacteria (MRSA, VRE)Potent antibacterial activity against resistant strains. nih.gov
Substituted pyrazole-carboxamidesMEK KinaseAntiproliferative agents against cancer cell lines. frontiersin.org
Pyrazolyl-piperazine derivativesSerotonergic/GABAergic PathwaysAnxiolytic-like and antidepressant-like activity. nih.gov
Spirooxindole-pyrrolidine-piperidinesCancer Cells (FaDu)Cytotoxicity and apoptosis induction. nih.gov

Applications Beyond Medicinal Chemistry, Including Agrochemicals and Material Science

The utility of the this compound scaffold and related nitropyrazoles is not confined to medicine. These structures also find applications in other fields, such as agrochemicals and material science.

In agrochemicals , pyrazole derivatives are a well-established class of compounds used for crop protection. researchgate.net They exhibit a broad range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The specific substitution pattern on the pyrazole ring is critical for its mode of action and spectrum of activity. The development of novel pyrazole-based agrochemicals is an active area of research aimed at finding more effective and environmentally benign solutions for pest and disease control.

In material science , nitrated pyrazoles are investigated for their potential as energetic materials. nih.gov The combination of the nitrogen-rich pyrazole ring and the oxygen-containing nitro groups can lead to compounds with high heats of formation, high density, and significant energy release upon decomposition. nih.govresearchgate.net These properties make them of interest for applications in explosives and propellants. Furthermore, pyrazole derivatives can act as ligands to coordinate with metal ions, forming complexes that can be used as catalysts in various chemical transformations. mdpi.com For example, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com

Table 2: Non-Medicinal Applications of Pyrazole Derivatives
FieldApplicationDescriptionReference
AgrochemicalsFungicides, HerbicidesPyrazole-containing molecules are used commercially for plant protection against fungi and weeds. researchgate.net
Material ScienceEnergetic MaterialsNitrated pyrazoles are explored as components of explosives and propellants due to their high energy content. nih.govresearchgate.net
CatalysisLigands for Metal ComplexesPyrazole derivatives form complexes with metals like copper to create catalysts for oxidation and other reactions. mdpi.com

Future Directions and Research Opportunities

Exploration of Novel and More Efficient Synthetic Pathways

The current laboratory-scale synthesis of 4-(4-nitro-1H-pyrazol-1-yl)piperidine typically involves a nucleophilic aromatic substitution (SNAr) reaction between 4-nitro-1H-pyrazole and piperidine (B6355638). vulcanchem.com While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Key areas for exploration include:

Green Chemistry Approaches: Future synthetic strategies may incorporate principles of green chemistry to reduce the use of hazardous materials. nih.gov This could involve using water as a solvent or employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Continuous Flow Chemistry: The adoption of continuous flow reactors could offer significant advantages over traditional batch processing for industrial-scale production. This technology allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. vulcanchem.com

Catalyst Development: Research into novel catalysts could streamline the synthesis. This includes metal-free catalytic systems or biocatalysis, which utilizes enzymes to perform specific chemical transformations, offering high selectivity and milder reaction conditions. news-medical.netmdpi.com A recently unveiled method combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling simplifies the synthesis of complex piperidines and could be adapted for this compound. news-medical.net

Modular and Convergent Synthesis: Developing modular strategies, where the pyrazole (B372694) and piperidine fragments are synthesized separately and then combined in a final convergent step, could offer greater flexibility for creating a library of derivatives for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Pathway Opportunities
MethodologyPotential AdvantagesResearch Focus
Green ChemistryReduced environmental impact, lower cost, increased safety. nih.govAqueous-phase reactions, microwave irradiation, biodegradable catalysts. nih.gov
Flow ChemistryImproved yield and purity, enhanced safety, scalability. vulcanchem.comOptimization of reactor design and reaction conditions.
BiocatalysisHigh stereoselectivity and regioselectivity, mild reaction conditions. news-medical.netEnzyme screening and engineering for specific transformations.

Investigation of Undiscovered Biological Targets and Therapeutic Areas

Pyrazole derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. mdpi.commdpi.comnih.gov While this compound has been noted for its kinase inhibition, a vast landscape of potential biological targets remains unexplored. vulcanchem.com

Future research should aim to:

Expand Kinase Inhibition Profiling: The initial finding of JAK2 kinase inhibition could be the starting point for a broader screening against the human kinome. vulcanchem.com This could reveal unexpected inhibitory activities against other kinases implicated in cancer, such as EGFR, VEGFR-2, or BTK, which are known targets for other pyrazole-containing compounds. mdpi.com

Explore Neurological Disorders: Piperidine and pyrazoline scaffolds are present in molecules targeting neurological disorders. researchgate.netnih.gov Investigating the affinity of this compound and its derivatives for targets such as sigma receptors, monoamine oxidase (MAO), or cannabinoid receptors could open new therapeutic avenues for neurodegenerative diseases or psychiatric disorders. researchgate.netnih.gov

Antimicrobial and Antiviral Potential: Given the established antimicrobial activity of many pyrazole derivatives, this compound should be systematically evaluated against a wide range of bacterial and fungal pathogens, including drug-resistant strains. pharmatutor.org Furthermore, its potential as an antiviral agent, particularly against viruses where piperidine-based compounds have shown activity, warrants investigation. google.com

Anti-inflammatory Mechanisms: Beyond general anti-inflammatory activity, future studies could dissect the specific mechanisms of action. This includes investigating effects on targets like cyclooxygenase (COX) enzymes or the inhibition of pro-inflammatory cytokines, which are areas where other pyrazole compounds have shown promise. mdpi.comnih.gov

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thus guiding the rational design of more potent and selective analogs.

Future computational efforts could include:

Molecular Docking and Dynamics: Extensive molecular docking studies can be performed to predict the binding modes of this compound within the active sites of various biological targets. nih.govresearchgate.net These studies, followed by molecular dynamics simulations, can help elucidate the stability of the ligand-protein complex and identify key interactions that are crucial for biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed. researchgate.net These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of potency for novel, unsynthesized compounds and guiding the design of molecules with improved properties.

Pharmacophore Modeling and Virtual Screening: Based on the known active compounds, a pharmacophore model can be generated to define the essential structural features required for activity. This model can then be used to screen large virtual compound libraries to identify new and structurally diverse molecules with the potential for similar biological activity.

ADMET Prediction: In silico tools are crucial for the early prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. chemmethod.com Applying these computational models to this compound and its derivatives can help identify potential liabilities early in the development process, saving time and resources. chemmethod.com

Development of Targeted Delivery and Prodrug Strategies

Enhancing the therapeutic index of a promising compound often involves improving its delivery to the site of action while minimizing systemic exposure. Targeted delivery and prodrug strategies are key approaches to achieving this. wuxiapptec.com

Future research in this domain should focus on:

Prodrug Development: A prodrug is an inactive compound that is converted into an active drug in vivo. nih.gov For this compound, prodrug strategies could be employed to improve properties such as water solubility or membrane permeability. wuxiapptec.comnih.gov For example, modifying the piperidine nitrogen could create a cleavable linkage that releases the active compound under specific physiological conditions.

Targeted Nanocarriers: Encapsulating the compound within nanocarriers, such as liposomes, micelles, or biopolymer-based nanoparticles, can alter its pharmacokinetic profile and enable targeted delivery. nih.gov These carriers can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors overexpressed on diseased cells, such as cancer cells, thereby concentrating the therapeutic agent at the desired site.

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli found in the target microenvironment (e.g., pH, enzymes, or redox potential) is a sophisticated strategy. For cancer therapy, this could involve creating a carrier that is stable in the bloodstream but releases its payload within the acidic environment of a tumor.

Radioisotope Conjugation: For diagnostic or therapeutic applications in oncology, the pyrazole scaffold could be modified for conjugation with radioisotopes. nih.gov This approach, known as targeted radionuclide therapy, uses the molecule to deliver radiation specifically to cancer cells, minimizing damage to healthy tissues. nih.gov

Table 2: List of Mentioned Chemical Compounds
Compound Name
This compound
4-Nitro-1H-pyrazole
Piperidine

Q & A

Q. What are the established synthetic routes for 4-(4-Nitro-1H-pyrazol-1-yl)piperidine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling 4-nitro-1H-pyrazole with piperidine derivatives under nucleophilic substitution or condensation conditions. For example, analogous piperidine-pyrazole hybrids are synthesized via acylation or sulfonation reactions using reagents like dichloromethane and sodium hydroxide . Purification is achieved through column chromatography or recrystallization, with purity verified by HPLC (≥98%) and melting point analysis. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratios) are critical for yield enhancement .

Q. How is structural characterization of this compound performed?

Methodological Answer: Characterization relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in pyrazole resonate at δ 7.5–8.5 ppm, while piperidine carbons appear at δ 25–50 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for nitro groups (NO2_2) appear at 1520–1350 cm1^{-1} .
  • Elemental Analysis : Confirms molecular formula (e.g., C8_8H11_{11}N4_4O2_2) with <0.4% deviation from theoretical values .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of irritants (H335) .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s workflow combines reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . Machine learning models can further prioritize substituents for enhanced reactivity or stability, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in spectral data for novel derivatives?

Methodological Answer: Contradictions (e.g., low-intensity molecular ions in GC-MS) require complementary techniques:

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weights.
  • X-ray Crystallography validates stereochemistry, as demonstrated for piperidine-4-one derivatives .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

Q. What strategies enhance the compound’s reactivity in catalytic or medicinal applications?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyrazole ring to modulate electronic effects .
  • Coordination Studies : Screen metal catalysts (e.g., Pd, Cu) for cross-coupling reactions. For example, Pd(OAc)2_2 improves Suzuki-Miyaura coupling yields .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity in nucleophilic substitutions .

Q. How can reaction scalability and reproducibility be ensured in industrial research settings?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading) .
  • Scale-Up Protocols : Gradual scaling (e.g., 1 mmol → 1 mol) with rigorous impurity profiling ensures consistency .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; analyze decomposition via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor nitro-group reduction by NMR .
  • Hydrolytic Degradation : Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., piperidine C-N) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.